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Compound of Interest

3-Chloro-4-hydroxy-5-
Compound Name:

(isopropyl)benzaldehyde
CAS No.: 93904-64-4

Cat. No.: B12671009

Get Quote

\ J

High-Affinity Scaffold for Thyromimetic and Agrochemical Synthesis[1]

Executive Summary

3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde (CAS: 93904-64-4) is a trisubstituted
aromatic aldehyde serving as a critical pharmacophore in the development of Thyroid Hormone
Receptor (TR) agonists and selective estrogen receptor modulators (SERMs). Its structural
uniqueness lies in the "3,5-mismatch” substitution pattern—pairing a lipophilic isopropyl group
with an electron-withdrawing chlorine atom. This asymmetry allows medicinal chemists to fine-
tune the steric fit within the ligand-binding pocket of TR

, Offering a bioisosteric alternative to the naturally occurring di-iodo moieties found in
Triiodothyronine (T3).

Chemical Identity & Physicochemical Profile

This compound exhibits the solubility characteristics of a lipophilic phenol, requiring specific
handling to prevent oxidation of the aldehyde functionality.
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Property Specification

CAS Registry Number 93904-64-4
3-Chloro-4-hydroxy-5-(propan-2-

UPAC Name yI)benzaIdeh);de e
C

Molecular Formula H
Clo

Molecular Weight 198.65 g/mol

Physical State Solid (Crystalline powder)

Color White to pale yellow (oxidizes to pink/brown
upon air exposure)

Solubility Soluble in. DMSO, Ethanol, DCM, Ethyl Acetate;
Insoluble in water

pKa (Predicted) ~7.2 (Phenolic OH, acidified by ortho-Cl)

LogP (Predicted) 28-31

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Synthetic Routes & Process Chemistry

The synthesis of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde requires precise
regiocontrol to ensure the chlorine atom is introduced ortho to the hydroxyl group without over-
chlorinating or oxidizing the aldehyde.

Primary Route: Electrophilic Chlorination of 3-lsopropyl-4-
hydroxybenzaldehyde

This route is preferred for its scalability and atom economy. It utilizes Sulfuryl Chloride (SO

Cl
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) as the chlorinating agent, which is milder and more selective than elemental chlorine gas.

Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The
hydroxyl group strongly activates the ortho positions. The isopropyl group at position 3
sterically hinders one ortho site, directing the electrophile (ClI

equivalent) to the open position 5.

Protocol:

 Starting Material: Dissolve 1.0 eq of 3-isopropyl-4-hydroxybenzaldehyde in Dichloromethane
(DCM) or Glacial Acetic Acid.

o Reagent Addition: Cool the solution to 0-5°C. Add 1.05 eq of Sulfuryl Chloride (SO

Cl
) dropwise over 30 minutes.

o Note: Control temperature strictly to prevent chlorination of the isopropyl side chain.

e Reaction: Stir at room temperature for 2—4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for
the disappearance of the starting material.

e Quench: Pour the mixture into ice water.
o Workup: Extract with DCM, wash with saturated NaHCO

(to remove acid), then brine. Dry over anhydrous Na

SO

 Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

Visualization: Synthetic Workflow
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Figure 1: Step-wise electrophilic aromatic substitution pathway for the synthesis of the target
compound.

High-Value Applications: Thyromimetics

The primary utility of this compound is as a Bioisosteric Building Block for Thyroid Hormone
Receptor (TR) agonists.

e Mechanistic Role: Natural thyroid hormones (T3/T4) utilize iodine atoms at the 3,5-positions
of the phenolic ring to fill hydrophobic pockets in the receptor.

e The "Mismatch" Strategy: Replacing one iodine with an isopropyl group and the other with a
chlorine atom creates a "mismatch" analog. This specific steric profile is often used to design
TR

-selective agonists, which can lower cholesterol (TR
effect) without causing tachycardia (TR
effect, associated with the heart).

o Downstream Synthesis: The aldehyde group serves as a "handle" for further
functionalization, typically undergoing:

o Wittig/Horner-Wadsworth-Emmons reactions to extend the carbon chain (e.g., forming the
propionic acid side chain common in thyromimetics).

o Reductive Amination to create amine-linked inhibitors.

Analytical Characterization
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To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Technique

Diagnostic Signal

Structural Assignment

H-NMR (CDCI

)

9.85 ppm (s, 1H)

Aldehyde proton (-CHO)

7.60 - 7.40 ppm (m, 2H)

Aromatic protons (H2, H6)

showing meta-coupling

3.35 ppm (septet, 1H)

Isopropyl methine (-CH(CH
)
)

1.25 ppm (d, 6H)

Isopropyl methyls (-CH(CH
)
)

6.00 - 6.50 ppm (bs, 1H)

Phenolic hydroxyl (-OH),

exchangeable with D

O

IR Spectroscopy

1670-1690 cm

C=0]3] Stretch (Aldehyde)

3200-3450 cm

O-H Stretch (Broad, H-bonded)

Mass Spectrometry

m/z 198 / 200 (3:1 ratio)

Molecular ion [M]+ showing
characteristic Chlorine isotope

pattern

Handling, Stability, and Safety

o Oxidation Sensitivity: As an electron-rich benzaldehyde, the compound is prone to

autoxidation to the corresponding benzoic acid (3-chloro-4-hydroxy-5-isopropylbenzoic acid).
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Store under nitrogen or argon at -20°C.

» Acidity: The phenol is weakly acidic. Avoid strong bases unless deprotonation is intended
(e.g., for Williamson ether synthesis), as the phenolate anion is highly susceptible to
oxidation.

o Safety (GHS):

H315: Causes skin irritation.

o

o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.[4]

o Protocol: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume
hood to manage HCI/SO

off-gassing if using SO

Cl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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